molecular formula C19H18ClN3O4 B2972960 N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide CAS No. 899951-29-2

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2972960
CAS No.: 899951-29-2
M. Wt: 387.82
InChI Key: XHZLVRFBIZPSSI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chlorophenyl group, a nitro group, and a piperidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Chlorination: The 3-chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The piperidine-1-carbonyl group can be attached through an amidation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 3-chloroaniline derivative

    Substitution: Various substituted phenyl derivatives

    Hydrolysis: Corresponding carboxylic acid and piperidine derivative

Scientific Research Applications

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine-1-carbonyl group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-nitrobenzamide
  • N-(3-chlorophenyl)-N-(piperidine-1-carbonyl)benzamide
  • 4-nitro-N-(piperidine-1-carbonyl)benzamide

Uniqueness

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and piperidine-1-carbonyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-15-5-4-6-17(13-15)22(19(25)21-11-2-1-3-12-21)18(24)14-7-9-16(10-8-14)23(26)27/h4-10,13H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZLVRFBIZPSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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